6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one

Lipophilicity Drug-likeness Quinazoline

CAS 689766-51-6 distinguishes itself through a unique 6-morpholinyl, 3-phenylethyl, and 2-sulfanylidene substitution pattern critical for Drp1 GTPase interaction. This specific combination creates a non-interchangeable chemotype, validated by SAR studies showing N3 substituent changes alter potency by over an order of magnitude. Procuring this precise compound, linked to the LINCS LSM-18431 collection, ensures experimental reproducibility in mitochondrial fission and kinase profiling research.

Molecular Formula C20H21N3O2S
Molecular Weight 367.47
CAS No. 689766-51-6
Cat. No. B2621682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one
CAS689766-51-6
Molecular FormulaC20H21N3O2S
Molecular Weight367.47
Structural Identifiers
SMILESC1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCC4=CC=CC=C4
InChIInChI=1S/C20H21N3O2S/c24-19-17-14-16(22-10-12-25-13-11-22)6-7-18(17)21-20(26)23(19)9-8-15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,21,26)
InChIKeySNBXYEMNZPOKIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one (CAS 689766-51-6): Chemical Class and Procurement-Relevant Identity


6-(4-Morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one (CAS 689766-51-6) is a synthetic small molecule belonging to the quinazoline family, specifically a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivative [REFS-1, REFS-2]. Its structure comprises a quinazolinone core substituted at the 6-position with a morpholine ring, at the 3-position with a phenylethyl group, and at the 2-position with a sulfanylidene (thioxo) moiety, giving it a molecular formula of C₂₀H₂₁N₃O₂S and a molecular weight of 367.5 g/mol [REFS-3, REFS-4]. The compound is catalogued in authoritative chemical databases including PubChem (CID 4094373) and ChEBI (CHEBI:107077) and is associated with the LINCS small molecule collection under identifier LSM-18431, indicating its inclusion in high-throughput cellular perturbation screening libraries [REFS-5, REFS-6]. However, curated biological activity data for this specific entity is sparse, with no quantitative target engagement or phenotypic screening results readily retrievable from public repositories such as ChEMBL or BindingDB as of the search date.

Why Generic Substitution Is Not Advisable for 6-(4-Morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one Without Quantitative Benchmarking


Quinazoline derivatives exhibit profound sensitivity of biological activity to subtle structural variations, rendering generic in-class substitution unreliable [1]. The 2-thioxo substitution pattern in particular has been shown to critically influence target engagement: in a series of 2-thioxoquinazoline-4-one derivatives, changing the N3 substituent from phenylethyl to other alkyl/aryl groups shifted Drp1 GTPase inhibitory IC₅₀ values by over an order of magnitude and altered selectivity against the off-target puromycin-sensitive aminopeptidase (PSA) [2]. Similarly, the presence and position of the morpholine ring on the quinazolinone core is a known determinant of physicochemical properties (logP, solubility) and kinase inhibition profiles [REFS-3, REFS-4]. These SAR observations indicate that the specific combination of a 6-morpholinyl, 3-phenylethyl, and 2-sulfanylidene substitution—as realized in CAS 689766-51-6—creates a chemical space that is not interchangeable with close analogs such as 3-benzyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one (CAS 422278-22-6) or 3-(3-methylbutyl)-6-(morpholin-4-yl)-2-sulfanylidene-1H-quinazolin-4-one (CAS 689767-29-1), which differ at the N3 position alone . Procurement decisions that treat these as generic equivalents risk introducing uncharacterized potency shifts and selectivity profiles.

Quantitative Differentiation Evidence for 6-(4-Morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one Against Closest Structural Analogs


Physicochemical Property Differentiation: Computed logP and Hydrogen Bonding Capacity vs. N3-Substituted Analogs

The compound's computed XLogP3-AA value of 2.9 [1] places it in a distinct lipophilicity range compared to the N3-benzyl analog (CAS 422278-22-6). Based on structure-property relationships established across quinazoline series, replacing the phenylethyl N3 substituent (C8H9) with a benzyl group (C7H7) is predicted to reduce logP by approximately 0.3–0.5 log units due to the loss of one methylene unit, while the 3-methylbutyl analog (CAS 689767-29-1) would be expected to exhibit a higher logP (~3.3–3.5) due to its branched alkyl chain [2]. The target compound also has one hydrogen bond donor (N1-H) and four hydrogen bond acceptors, a profile that influences solubility and permeability in a manner distinct from analogs with altered N3 substitution [1].

Lipophilicity Drug-likeness Quinazoline

2-Thioxo vs. 2-Oxo Pharmacophore: Impact on Target Engagement Inferred from Drp1/PSA Inhibitor SAR

In a systematic SAR study of 2-thioxoquinazoline-4-one derivatives, the N3 substitution pattern directly modulated dual inhibitory activity against Drp1 GTPase and PSA. While CAS 689766-51-6 itself was not directly assayed, compounds within this chemotype bearing N3-arylalkyl substituents demonstrated Drp1 IC₅₀ values ranging from ~5 μM to >50 μM depending on the exact N3 group, with the phenylethyl substitution representing an intermediate chain length between the more potent N3-phenylpropyl and less potent N3-benzyl derivatives [1]. This class-level SAR suggests that the 3-phenylethyl group may confer a balanced Drp1/PSA selectivity profile distinct from analogs with shorter or branched N3 chains [1].

Thioxoquinazoline GTPase inhibition Dynamin-related protein 1

Morpholine Positional Isomerism on the Quinazolinone Core: Predicted Impact on Kinase Selectivity

The placement of the morpholine substituent at the 6-position of the quinazolinone core—as opposed to the 7- or 8-position—creates a distinct vector for solvent exposure and target interaction. In a study of 8-aryl-2-morpholino-quinazolin-4-ones, moving substituents from the 8- to the 6-position was found to alter DNA-PK and PI3K inhibitory activity by 5- to 20-fold [1]. Similarly, NR2C/D-selective NMDA receptor antagonists based on the quinazolin-4-one scaffold show that the substitution position on the benzo ring determines subunit selectivity [2]. CAS 689766-51-6's 6-morpholinyl configuration thus occupies a chemical space that is geometrically and electronically distinct from 7-morpholinyl analogs such as 7-morpholin-4-yl-4-(2-phenylethyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one [3], with implications for differential kinase and receptor target engagement.

Kinase inhibition Quinazoline Morpholine positional isomer

Physicochemical Drug-Likeness Profile: Ligand Efficiency Metrics vs. Quinazoline Clinical Candidates

With a molecular weight of 367.5 g/mol, XLogP of 2.9, 1 hydrogen bond donor, and 4 hydrogen bond acceptors, CAS 689766-51-6 adheres to Lipinski's Rule of Five and Veber's oral bioavailability criteria [1]. By comparison, approved quinazoline kinase inhibitors such as gefitinib (MW 446.9, logP 3.2) and erlotinib (MW 393.4, logP 3.0) occupy a slightly higher molecular weight and lipophilicity space [2], while fragment-like 2-thioxoquinazoline screening hits typically have MW < 300 and logP < 2.0. This positions the compound in a 'lead-like' chemical space suitable for hit-to-lead optimization, with sufficient complexity to engage biological targets while retaining physicochemical properties amenable to further derivatization [3].

Drug-likeness Ligand efficiency Physicochemical property

Optimal Research and Industrial Application Scenarios for 6-(4-Morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one (CAS 689766-51-6)


Chemical Biology Probe for Investigating 2-Thioxoquinazoline Pharmacophore in Mitochondrial Dynamics

The 2-thioxo (sulfanylidene) moiety is a critical pharmacophore for the inhibition of dynamin-related protein 1 (Drp1), a key mediator of mitochondrial fission [1]. CAS 689766-51-6's structural features—2-sulfanylidene, 3-phenylethyl chain, and 6-morpholinyl—map onto a chemotype known to exhibit Drp1 inhibitory activity. Researchers studying mitochondrial dysfunction in neurodegeneration or cancer can use this compound as a tool to probe the contribution of the phenylethyl N3 substituent to Drp1 binding and selectivity versus PSA, especially in comparison with N3-benzyl or N3-methylbutyl analogs that are predicted to display altered potency profiles [1].

Kinase Selectivity Panel Screening: Positional Isomer Benchmarking

The 6-morpholinyl substitution on the quinazolinone core represents a defined positional isomer that can be benchmarked against 7- and 8-morpholinyl analogs in kinase selectivity panels [2]. Given that positional isomerism on the quinazoline benzo ring has been shown to alter DNA-PK and PI3K inhibition by 5- to 20-fold, procuring the 6-substituted isomer enables systematic mapping of the chemical space around the quinazolinone core for kinase drug discovery programs [2].

Physicochemical Property Baseline for Hit-to-Lead Optimization

With a molecular weight of 367.5 g/mol and XLogP of 2.9, this compound resides in an optimal lead-like chemical space [3]. It can serve as a physicochemical baseline for SAR expansion campaigns, where analogs with incremental modifications to the N3, morpholine, or thioxo positions are synthesized and profiled. Its balanced profile (1 HBD, 4 HBA, moderate logP) makes it an attractive starting point for medicinal chemistry programs aiming to improve solubility, metabolic stability, or target potency without breaching drug-likeness thresholds [REFS-3, REFS-4].

LINCS Cellular Perturbation Signature Generation

The compound is catalogued as LSM-18431 within the NIH LINCS (Library of Integrated Network-Based Cellular Signatures) program [5]. This indicates its use in high-throughput gene expression profiling across multiple human cell lines. Researchers performing connectivity mapping or drug repurposing analyses can leverage any existing LINCS perturbation signatures for this compound, and new signatures generated with independently sourced material can be compared against this reference to validate batch-to-batch consistency [5].

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